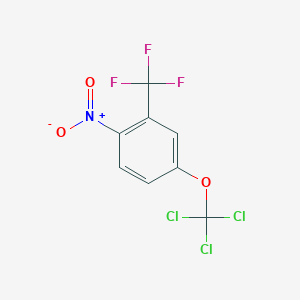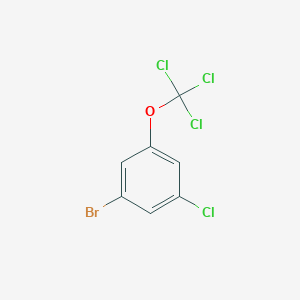
2-(3,3-ジフルオロシクロブチル)酢酸
概要
説明
2-(3,3-Difluorocyclobutyl)acetic acid is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an acetic acid moiety
科学的研究の応用
2-(3,3-Difluorocyclobutyl)acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It is used as a reactant in the preparation of piperazine derivatives, which are known to modulate the activity of the retinoic acid-related orphan receptor gamma (rorγ) .
Mode of Action
As a reactant in the synthesis of piperazine derivatives, it may contribute to the structural features that allow these compounds to interact with RORγ .
Biochemical Pathways
Rorγ, the target of the piperazine derivatives it helps synthesize, plays a crucial role in several biological processes, including immune response, metabolism, and circadian rhythm .
Result of Action
The piperazine derivatives it helps synthesize are known to modulate rorγ activity, which could have various downstream effects depending on the specific biological context .
生化学分析
Biochemical Properties
2-(3,3-Difluorocyclobutyl)acetic acid plays a significant role in biochemical reactions, particularly as a reactant in the preparation of piperazine derivatives that act as RORγ modulators . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of 2-(3,3-Difluorocyclobutyl)acetic acid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluorocyclobutyl)acetic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo have shown that 2-(3,3-Difluorocyclobutyl)acetic acid can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluorocyclobutyl)acetic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
2-(3,3-Difluorocyclobutyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect the levels of metabolites and the overall metabolic balance within cells, potentially impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2-(3,3-Difluorocyclobutyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters or facilitated diffusion mechanisms . Once inside the cell, 2-(3,3-Difluorocyclobutyl)acetic acid can localize to specific cellular compartments, where it may accumulate and exert its biological effects.
Subcellular Localization
The subcellular localization of 2-(3,3-Difluorocyclobutyl)acetic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by fluorination and subsequent functional group modifications. One common synthetic route includes the cyclization of a suitable diene followed by selective fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for 2-(3,3-Difluorocyclobutyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclobutyl derivatives.
類似化合物との比較
Similar Compounds
Cyclobutaneacetic acid: Lacks the fluorine substituents, resulting in different chemical and biological properties.
2-(3,3-Dichlorocyclobutyl)acetic acid: Similar structure but with chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
2-(3,3-Difluorocyclobutyl)acetic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWIPYSYJEWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857369 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-48-0 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,3-difluorocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)


![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)







![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
